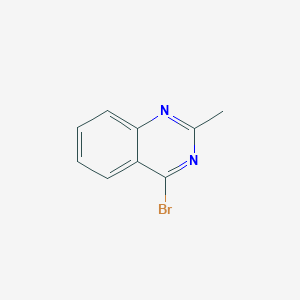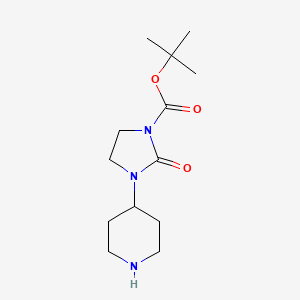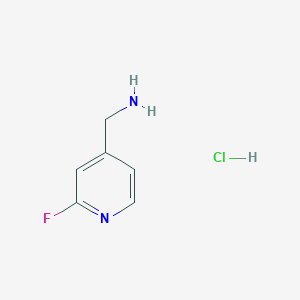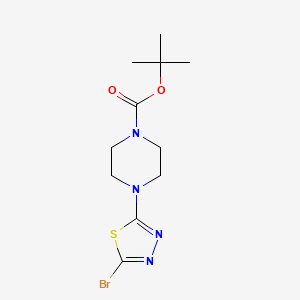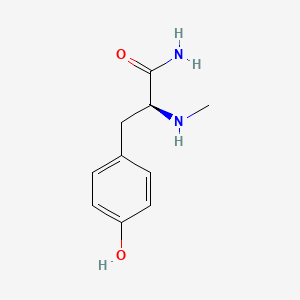
(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide
Vue d'ensemble
Description
(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide, or (S)-4-hydroxy-N-methyl-3-phenylpropanamide, is a chemical compound that has been used in a wide range of scientific research applications. It is an amide derivative of 3-phenylpropanolamine, a compound found in many plants and animals. This compound has a wide range of biochemical and physiological effects, making it an important tool in the study of various biological processes.
Applications De Recherche Scientifique
Therapeutic Potential of MDMA and Related Compounds
- MDMA (3,4-methylenedioxymethamphetamine), a compound structurally related to (S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide, has been investigated for its potential therapeutic applications, including MDMA-assisted psychotherapy for treating posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder. This research highlights the clinical utility of MDMA under controlled conditions, emphasizing its progression into Phase 3 trials for PTSD treatment (Sessa, Higbed, & Nutt, 2019).
Neurochemistry and Neurotoxicity
- Studies have explored the neurochemical effects and potential neurotoxicity of MDMA, providing insights into its acute and long-term impacts on brain function. This research contributes to understanding the risks and mechanisms of action associated with MDMA and similar compounds (McKenna & Peroutka, 1990).
Amyloid Imaging in Alzheimer's Disease
- Amyloid imaging research has utilized compounds that bind to amyloid plaques in the brain, offering a method to diagnose and track the progression of Alzheimer's disease. This application of chemical compounds in neuroimaging presents a significant advancement in understanding and managing neurodegenerative diseases (Nordberg, 2007).
Antimicrobial Activity of Eugenol
- Eugenol, a hydroxyphenyl propene found in essential oils, demonstrates broad-spectrum antimicrobial activity. This highlights the therapeutic potential of naturally occurring compounds in treating infections and their relevance in scientific research focused on identifying new antimicrobial agents (Marchese et al., 2017).
Advanced Oxidation Processes for Acetaminophen Degradation
- The degradation of acetaminophen by advanced oxidation processes (AOPs) has been reviewed, including pathways, by-products, and biotoxicity. This research into environmental chemistry and pharmaceutical pollutants underscores the importance of understanding and mitigating the environmental impact of chemical compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(10(11)14)6-7-2-4-8(13)5-3-7/h2-5,9,12-13H,6H2,1H3,(H2,11,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHOSEJPAXZFCB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-hydroxyphenyl)-2-(methylamino)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



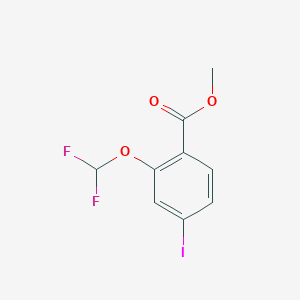
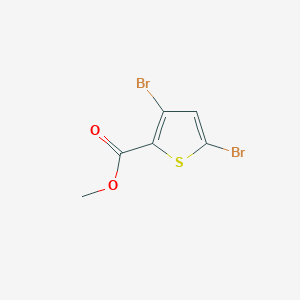
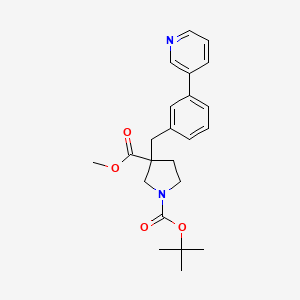
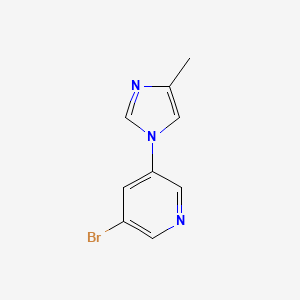
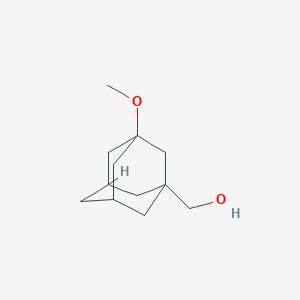
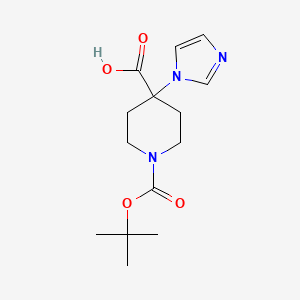
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
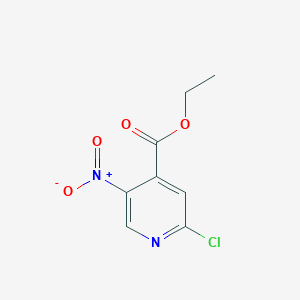
![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)
